![molecular formula C9H9ClF3N B12108302 [1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine](/img/structure/B12108302.png)
[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: is an organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and methylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Products may include chlorobenzoic acid derivatives.
Reduction: Products may include partially fluorinated amines.
Substitution: Products may include various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a pharmaceutical agent due to its structural properties that facilitate interaction with biological targets. Research indicates its efficacy in:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human tumor cells, showing promising results in growth inhibition assays .
- Antimicrobial Properties : Related compounds have been tested for their antimicrobial activity against a range of pathogens, including Staphylococcus aureus. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to effective treatments for infections .
Agricultural Chemistry
The compound is also being explored as a plant protection agent. Its application includes:
- Pesticidal Activity : Research has indicated that compounds featuring the trifluoroethyl moiety can act as effective pesticides. The stability and efficacy of these compounds make them suitable for formulations aimed at controlling agricultural pests, including insects and nematodes .
Antitumor Activity Case Study
A study conducted by the National Cancer Institute evaluated several related compounds' cytotoxicity against a panel of cancer cell lines. The results indicated that derivatives of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine showed mean growth inhibition rates exceeding 50% at specific concentrations, suggesting their potential as lead compounds for further development .
Antimicrobial Evaluation Case Study
In vitro studies demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus. This indicates the potential for developing new antimicrobial agents based on the structural framework of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]amine: Lacks the methyl group, which can affect its reactivity and biological activity.
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: Contains two methyl groups, potentially altering its steric and electronic characteristics.
Uniqueness: The presence of the trifluoromethyl group in 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine imparts unique properties, such as increased lipophilicity and metabolic stability
Biological Activity
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine, a compound characterized by its trifluoroethyl and chlorophenyl moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula: C8H8ClF3N. Its structure includes:
- A chlorophenyl group : This moiety is known to influence biological interactions significantly.
- A trifluoroethyl group : This group enhances lipophilicity and may affect the compound's pharmacokinetics.
The biological activity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with neurotransmission and cellular responses.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes, impacting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways have been noted, suggesting implications in mood regulation and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Data Tables
Case Studies
- Neuropharmacology Study : A study investigated the effects of the compound on serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting potential antidepressant effects.
- Cancer Research : In vitro studies demonstrated that 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appeared to involve apoptosis induction via caspase activation.
- Toxicology Assessment : A comprehensive toxicological evaluation revealed that while the compound showed promise in therapeutic applications, it also exhibited cytotoxicity at higher concentrations. This finding underscores the need for further investigation into its safety profile.
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3 |
InChI Key |
GRHXLLLWHUQZIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.